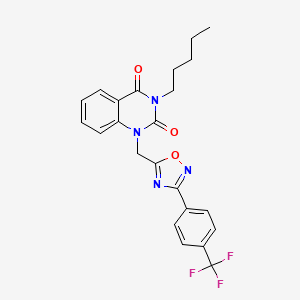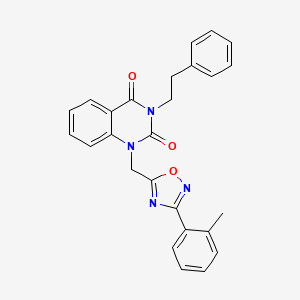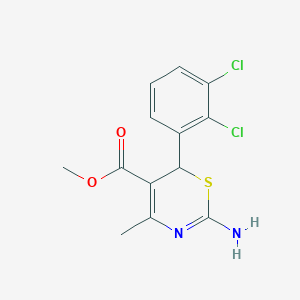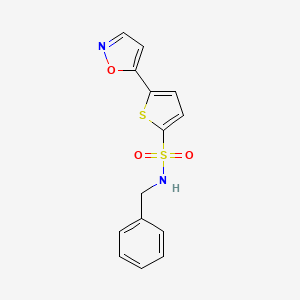![molecular formula C20H13NO3S B11200378 N-[3-(2-oxo-2H-chromen-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11200378.png)
N-[3-(2-oxo-2H-chromen-3-yl)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-oxo-2H-chromen-3-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a coumarin moiety linked to a thiophene ring via a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxo-2H-chromen-3-yl)phenyl]thiophene-2-carboxamide typically involves the formation of the coumarin moiety followed by its attachment to the thiophene ring. One common method involves the reaction of 3-(2-oxo-2H-chromen-3-yl)aniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxo-2H-chromen-3-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a candidate for use in organic synthesis and as a building block for more complex molecules.
Medicine: The compound’s structural features suggest it could be explored for pharmaceutical applications, such as in the development of new drugs.
Industry: Its properties may make it useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[3-(2-oxo-2H-chromen-3-yl)phenyl]thiophene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its coumarin and thiophene moieties. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-2H-chromen-3-yl)cyclohexane-carboxamide
- 4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins
- 2-(2-chlorobenzylidene)malononitrile derivatives
Uniqueness
N-[3-(2-oxo-2H-chromen-3-yl)phenyl]thiophene-2-carboxamide is unique due to the combination of the coumarin and thiophene rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research .
Properties
Molecular Formula |
C20H13NO3S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[3-(2-oxochromen-3-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H13NO3S/c22-19(18-9-4-10-25-18)21-15-7-3-6-13(11-15)16-12-14-5-1-2-8-17(14)24-20(16)23/h1-12H,(H,21,22) |
InChI Key |
HXHORPJXADGFGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B11200298.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B11200312.png)

![N-(2-Chlorophenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11200327.png)
![3-[(3,4-Dimethylphenyl)carbamoyl]-7-(2-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11200328.png)

![1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B11200345.png)
![Tert-butyl 4-{[(4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}phenyl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B11200361.png)
![3-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11200362.png)

![5-amino-N-(2,4-dimethylphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11200376.png)
![3-{[(3-Bromophenyl)carbonyl]amino}-3-(3-methoxy-4-propoxyphenyl)propanoic acid](/img/structure/B11200388.png)

![N-cyclohexyl-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11200396.png)
